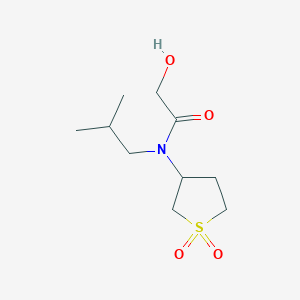
N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide is a compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group, a hydroxy group, and an isobutylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring. This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Sulfone Group: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for this purpose.
Attachment of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, which can be carried out using reagents like osmium tetroxide or potassium permanganate.
Formation of the Isobutylacetamide Moiety: The final step involves the attachment of the isobutylacetamide group. This can be achieved through an amidation reaction using isobutylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Applications De Recherche Scientifique
N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The sulfone group is known to interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The isobutylacetamide moiety may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Sulfasalazine: Used to treat inflammatory bowel disease and rheumatoid arthritis.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its specific structural features, such as the tetrahydrothiophene ring and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
926209-61-2 |
|---|---|
Formule moléculaire |
C10H19NO4S |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C10H19NO4S/c1-8(2)5-11(10(13)6-12)9-3-4-16(14,15)7-9/h8-9,12H,3-7H2,1-2H3 |
Clé InChI |
OMQRDQGTWCPVBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
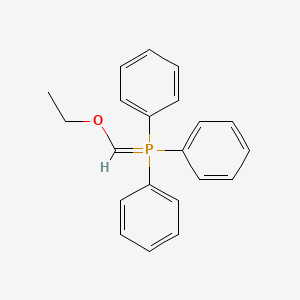
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
![Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury](/img/structure/B14149744.png)
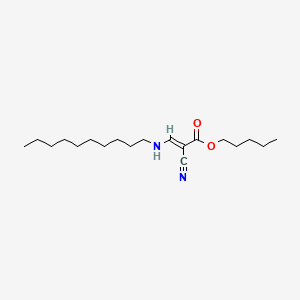
![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)
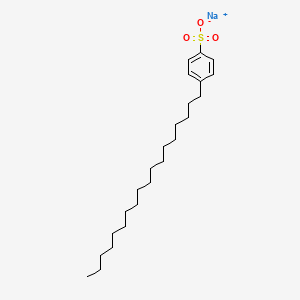
![3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14149768.png)

![3-[azido(phenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14149779.png)
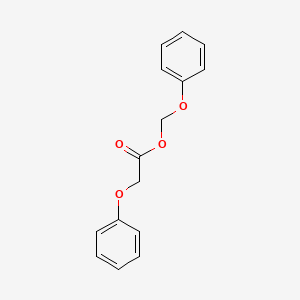
![2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14149799.png)
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)
